molecular formula C16H26Ru B7945108 CID 11130981

CID 11130981

Cat. No.: B7945108
M. Wt: 319.4 g/mol
InChI Key: GRYFGFSAXGLJLN-PHFPKPIQSA-N
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Description

However, based on general practices in cheminformatics and chemical analysis (as outlined in , and 16), its identification and characterization would rely on parameters such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and collision cross-section (CCS) data. Such compounds are typically analyzed for applications in drug discovery, environmental science, or material chemistry, with comparisons to structurally analogous molecules to infer properties or bioactivity .

Properties

InChI

InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/b2-1-,8-7-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYFGFSAXGLJLN-PHFPKPIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[CH2].CC(=C)[CH2].C1CC=CCCC=C1.[Ru]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[CH2].CC(=C)[CH2].C1/C=C\CC/C=C\C1.[Ru]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 11130981” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is typically carried out in large-scale reactors. The process involves optimizing reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 11130981” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions:

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions and inert atmospheres.

    Substitution Reactions: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Compound “CID 11130981” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 11130981” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Selection of Comparator Compounds

For instance:

  • CAS 1254115-23-5 (): A piperazine derivative with nitro and methoxy substituents, used in pharmaceutical synthesis.
  • CAS 1193-62-0 (): A pyrrole-carboxylate ester with applications in organic synthesis.
  • CAS 1761-61-1 (): A brominated aromatic compound used in agrochemicals.

These compounds share functional groups (e.g., nitro, methoxy) or structural motifs (e.g., heterocyclic rings) that are common in bioactive molecules, making them relevant comparators.

Physicochemical Properties

The table below synthesizes key properties from analogous compounds to illustrate a comparative framework:

Property CAS 1254115-23-5 (Piperazine Derivative) CAS 1193-62-0 (Pyrrole Ester) CAS 1761-61-1 (Brominated Aromatic)
Molecular Formula C₇H₁₄N₂O C₆H₇NO₂ C₇H₅BrO₂
Molecular Weight 142.20 g/mol 125.13 g/mol 201.02 g/mol
LogP (Predicted) 0.03 (Consensus) -0.7 (XLOGP3) 2.15 (XLOGP3)
Solubility (ESOL) 86.7 mg/mL (Highly soluble) 0.24 mg/mL (Soluble) 0.687 mg/mL (Soluble)
Bioavailability Score 0.55 0.55 0.55
Key Functional Groups Nitro, methoxy, piperazine Pyrrole, ester Bromine, carboxylic acid

Spectroscopic and Analytical Data

  • NMR and MS : Compounds like CAS 1254115-23-5 are characterized using ¹H-NMR and ¹³C-NMR to confirm substituent positions and purity (e.g., methoxy and nitro groups at C2 and C4 in the benzene ring) .
  • Chromatographic Behavior : High-performance liquid chromatography (HPLC) data for CAS 1193-62-0 indicate retention times influenced by its ester group’s polarity .

Key Research Findings and Challenges

Distinguishing Structural Isomers

As noted in , distinguishing between compounds with high spectral similarity (e.g., positional isomers) requires complementary techniques like tandem MS/MS or CCS measurements. For example, CAS 1254115-23-5 and its analogs may require ion mobility spectrometry to resolve overlapping spectral peaks .

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